![molecular formula C11H21NO4 B1403051 tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate CAS No. 1029716-09-3](/img/structure/B1403051.png)
tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate
Overview
Description
tert-Butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate: is a chemical compound with the molecular formula C11H21NO4 and a molecular weight of 231.29 g/mol . It is primarily used in research and development settings and is not intended for human use . This compound is characterized by the presence of a tert-butyl group, a carbamate group, and a hydroxymethyl group attached to an oxane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable oxane derivative under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate (Cs2CO3) and carried out in a solvent like 1,4-dioxane . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Bulk manufacturing and custom synthesis services are available for this compound .
Chemical Reactions Analysis
Hydrolysis Reactions
The carbamate group undergoes controlled hydrolysis under acidic or basic conditions:
Key Mechanistic Insight :
-
Acidic conditions protonate the carbamate oxygen, facilitating nucleophilic attack by water.
-
Basic hydrolysis proceeds via hydroxide ion-mediated cleavage of the carbonyl-oxygen bond.
Oxidation Reactions
The hydroxymethyl group is susceptible to oxidation:
Structural Impact :
-
Oxidation to ketone (PCC) preserves the carbamate group, enabling further functionalization.
-
Full oxidation to carboxylic acid (KMnO₄) modifies solubility and reactivity.
Substitution Reactions
The hydroxymethyl group participates in nucleophilic substitutions:
Example Application :
Tosylated derivatives serve as precursors for cross-coupling reactions or amine alkylation in drug discovery pipelines .
Deprotection Strategies
Selective removal of the tert-butyloxycarbonyl (Boc) group:
Method | Conditions | Outcome | Time | Selectivity | Source |
---|---|---|---|---|---|
Acidic Deprotection | TFA/DCM (1:1), RT | Free amine + CO₂ + tert-butanol | 30 min | >95% | |
Thermal Cleavage | 160°C, neat, 2 hrs | Decomposes to volatile byproducts | - | Moderate |
Practical Consideration :
TFA-mediated deprotection is preferred for lab-scale synthesis due to rapid kinetics and high purity .
Cross-Coupling Reactions
Functionalized derivatives enable metal-catalyzed couplings:
Reaction Type | Catalytic System | Substrate | Product | Yield | Source |
---|---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 4-(boronatemethyl)oxan-4-yl carbamate | Biaryl-functionalized carbamate | 60% | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-(aminomethyl)oxan-4-yl carbamate | N-arylated derivatives | 55% |
Limitation :
Steric hindrance from the oxane ring reduces coupling efficiency compared to linear analogs.
Esterification/Acylation
Hydroxymethyl group reacts with acylating agents:
Utility :
Acylated derivatives enhance lipophilicity for membrane permeability studies.
Elimination Reactions
Base-induced elimination under specific conditions:
Base | Solvent/Temp | Product | Byproduct | Source |
---|---|---|---|---|
DBU | Toluene, 110°C, 8 hrs | 4-methylideneoxane derivatives | tert-Butyl alcohol | |
KOtBu | DMF, 80°C, 6 hrs | Oxene intermediates | CO₂ |
Mechanistic Pathway :
Elimination proceeds via β-hydrogen abstraction, forming conjugated dienes or strained ethers.
Reductive Transformations
Targeted reduction of functional groups:
Reducing Agent | Conditions | Product | Yield | Source |
---|---|---|---|---|
LiAlH₄ | THF, reflux, 2 hrs | 4-(aminomethyl)oxan-4-ol | 70% | |
H₂ (Pd/C) | MeOH, RT, 12 hrs | Saturated oxane ring derivatives | 45% |
Selectivity Note :
LiAlH₄ reduces both carbamate and hydroxymethyl groups, while catalytic hydrogenation preferentially saturates the oxane ring.
This comprehensive reactivity profile positions this compound as a valuable intermediate in synthetic organic chemistry, particularly for pharmaceutical and materials science applications. Experimentalists should prioritize inert atmosphere conditions for oxygen-sensitive reactions and validate reaction scalability through DOE (Design of Experiments) protocols .
Scientific Research Applications
Organic Synthesis
tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate serves as an essential intermediate in organic synthesis. Its unique structure allows it to participate in various chemical transformations, including:
- Oxidation : The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
- Reduction : The carbamate moiety can be reduced to yield amines.
- Substitution Reactions : The hydroxymethyl group can engage in nucleophilic substitutions, leading to diverse derivatives.
Medicinal Chemistry
In medicinal chemistry, this compound has been explored for its potential therapeutic applications. It has been linked to the synthesis of anti-HIV agents through the development of aloperine derivatives. The carbamate functional group can act as a protecting group for amines, enhancing selectivity during synthetic processes .
Biological Research
The compound's interaction with biological systems makes it valuable for research in pharmacology and toxicology. Its mechanism of action involves forming covalent bonds with enzyme active sites, potentially inhibiting their activity. This property is crucial for studying enzyme kinetics and drug design .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on the context of its use. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .
Comparison with Similar Compounds
- tert-Butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl N-[trans-4-(hydroxymethyl)cyclohexyl]carbamate
Uniqueness: tert-Butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate is unique due to its specific oxane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds
Biological Activity
tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate is a chemical compound that belongs to the carbamate class, characterized by its unique structural features. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
- Molecular Formula : C11H21NO4
- Molecular Weight : 231.29 g/mol
- IUPAC Name : this compound
- CAS Number : 1029716-09-3
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The carbamate moiety can serve as a protecting group for amines, enabling selective reactions at other functional sites. Additionally, the oxan-4-yl group is known to participate in hydrogen bonding and other interactions that influence the compound's reactivity and biological efficacy.
1. Medicinal Chemistry
Research indicates that this compound is utilized in the synthesis of various derivatives with potential therapeutic applications. Notably, it has been linked to the development of compounds with anti-HIV activity through the synthesis of aloperine derivatives.
2. Synthesis of Complex Molecules
The compound serves as a versatile building block in organic synthesis, particularly in the preparation of N-Boc-protected anilines and tetrasubstituted pyrroles. Its ability to undergo various chemical transformations enhances its utility in creating complex molecular architectures .
Case Study 1: Anti-HIV Activity
A study explored the synthesis of aloperine derivatives from this compound, demonstrating significant anti-HIV activity. These derivatives were shown to inhibit viral replication effectively, highlighting the compound's potential in antiviral drug development.
Case Study 2: Synthesis Efficiency
In another study, researchers optimized the synthesis process of this compound using triethylamine in tetrahydrofuran under inert conditions. This method yielded a high purity product (74% yield), showcasing an efficient route for producing this compound for further biological testing .
Comparison with Related Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
tert-butyl N-[2-(piperidin-2-yl)oxan-4-yl]carbamate | Structure | Potential neuroprotective effects |
tert-butyl N-[1-(oxan-4-yl)piperidin-4-yl]carbamate | Structure | Antidepressant-like activity |
tert-butyl (4-bromobutyl)carbamate | Structure | Antimicrobial properties |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate, and how can reaction conditions be optimized?
- Methodology : Start with a Boc-protection strategy using tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or NaHCO₃). Optimize solvent choice (e.g., THF or DCM) and temperature (20–25°C) to balance reactivity and stability. Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of the hydroxymethyl oxane precursor to ensure complete conversion .
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures based on solubility data (predicted logP ~1.5) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- NMR : Confirm regiochemistry using ¹H/¹³C NMR, focusing on carbamate NH (~5.0–6.0 ppm) and oxane ring protons (δ 3.5–4.5 ppm) .
- Mass Spectrometry : Validate molecular weight (theoretical ~257.3 g/mol) via ESI-MS or MALDI-TOF .
- X-ray Crystallography : For crystalline derivatives, analyze intermolecular interactions (e.g., hydrogen bonding between carbamate and hydroxymethyl groups) .
Q. What storage conditions are critical to maintain compound stability?
- Guidelines : Store in airtight containers under inert gas (N₂/Ar) at room temperature (20–25°C) in a desiccator. Avoid prolonged exposure to light, moisture, or acidic/basic environments to prevent Boc-group cleavage .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported physical properties (e.g., solubility, melting point)?
- Approach : Perform DFT calculations (e.g., Gaussian or ORCA) to predict thermochemical properties (e.g., ΔHfusion) and compare with experimental DSC data. Use COSMO-RS simulations to model solvent interactions and reconcile discrepancies in solubility .
- Case Study : Conflicting melting points (e.g., 114–118°C vs. 122°C) may arise from polymorphic forms; employ PXRD to identify crystalline phases .
Q. What strategies are effective for studying the compound’s reactivity under catalytic or kinetic conditions?
- Experimental Design :
- Kinetic Profiling : Use in situ IR or UV-Vis spectroscopy to track carbamate decomposition rates under varying pH (e.g., 2–10) .
- Catalytic Screening : Test transition-metal catalysts (e.g., Pd/C, Ni) for selective deprotection or functionalization of the hydroxymethyl group .
Q. How can researchers integrate this compound into supramolecular or pharmaceutical studies?
- Applications :
- Drug Delivery : Conjugate via the hydroxymethyl group to prodrugs, assessing hydrolytic stability in simulated physiological buffers (PBS, pH 7.4) .
- Crystallography : Co-crystallize with target proteins (e.g., kinases) to study binding modes using molecular docking (AutoDock Vina) and MD simulations .
Q. Methodological Best Practices
- Hazard Mitigation : Although no acute toxicity is reported for structurally similar carbamates, always use fume hoods, nitrile gloves, and eye protection during synthesis. Monitor for byproducts (e.g., isobutylene gas from Boc deprotection) using gas detectors .
- Data Reproducibility : Document reaction parameters (solvent purity, humidity) and characterization metadata (e.g., NMR shimming protocols) to address batch-to-batch variability .
Properties
IUPAC Name |
tert-butyl N-[4-(hydroxymethyl)oxan-4-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-11(8-13)4-6-15-7-5-11/h13H,4-8H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNPYJTQBCNHGDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOCC1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401148318 | |
Record name | 1,1-Dimethylethyl N-[tetrahydro-4-(hydroxymethyl)-2H-pyran-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1029716-09-3 | |
Record name | 1,1-Dimethylethyl N-[tetrahydro-4-(hydroxymethyl)-2H-pyran-4-yl]carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1029716-09-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl N-[tetrahydro-4-(hydroxymethyl)-2H-pyran-4-yl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401148318 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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